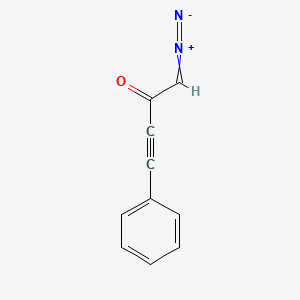

1-Diazo-4-phenyl-3-butyn-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Diazo-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. . It is characterized by its diazo group (-N=N-) attached to a phenyl-substituted butynone structure.

Méthodes De Préparation

The synthesis of 1-Diazo-4-phenyl-3-butyn-2-one typically involves diazo transfer reactions. One common method involves the reaction of 4-phenyl-3-butyn-2-one with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by standard techniques such as column chromatography.

Analyse Des Réactions Chimiques

1-Diazo-4-phenyl-3-butyn-2-one undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazo group to an amine group.

Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Diazo-4-phenyl-3-butyn-2-one has several applications in scientific research:

Biology: The compound is used in biochemical research for the study of enzyme mechanisms and protein interactions.

Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active compounds.

Industry: Its applications in industry are limited, but it is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Diazo-4-phenyl-3-butyn-2-one involves the generation of reactive intermediates through the decomposition of the diazo group. This decomposition can lead to the formation of carbenes, which are highly reactive species that can insert into C-H and C-C bonds, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.

Comparaison Avec Des Composés Similaires

1-Diazo-4-phenyl-3-butyn-2-one can be compared with other diazo compounds such as:

1-Diazo-3-nonen-2-one: Similar in structure but with a longer carbon chain.

1-Diazo-4-phenyl-3-buten-2-one: Similar but with a double bond instead of a triple bond.

The uniqueness of this compound lies in its ability to introduce aziridine into organic molecules, a feature not commonly found in other diazo compounds.

Activité Biologique

1-Diazo-4-phenyl-3-butyn-2-one (CAS No. 28861-29-2) is a diazo compound known for its significant biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H9N2O

- Molecular Weight : 185.21 g/mol

- Structure : The compound features a diazo group (-N=N-) attached to a phenyl group and a butynone moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biomolecules. The mechanisms include:

- Covalent Bond Formation : The diazo group can undergo thermal decomposition or photolysis, leading to the formation of highly reactive species that can covalently bond with nucleophilic sites in proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes by modifying active site residues, thereby impacting metabolic pathways.

Biological Effects

Research indicates that this compound exhibits various biological effects, including:

1. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

2. Anticancer Properties

- Case studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS) and DNA damage.

3. Anti-inflammatory Effects

- Research has indicated that this compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Cytotoxicity in breast and prostate cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Studies

Several case studies have provided insights into the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

-

Cytotoxicity Assessment :

- In vitro assays on human breast cancer cell lines showed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis, as evidenced by annexin V staining and caspase activation assays.

-

Inflammation Model Study :

- An experimental model using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

1-diazo-4-phenylbut-3-yn-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNUATUUQHXAPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.